The synthesis of YD277 involved the modification of the ML264 structure to enhance its efficacy. Researchers synthesized a series of derivatives from ML264, ultimately identifying YD277 as the most potent compound among 24 tested derivatives. The synthesis process included various organic reactions tailored to optimize the compound's interaction with cellular targets associated with cancer progression .
YD277 has demonstrated specific chemical interactions within biological systems that lead to its anticancer effects. Notably, it induces G1 cell cycle arrest and promotes apoptosis in triple-negative breast cancer cells through mechanisms independent of KLF5 inhibition.
The mechanism by which YD277 exerts its effects involves multiple pathways:
While specific physical and chemical properties of YD277 are not extensively documented in the literature, general characteristics expected from small organic molecules include:
Further studies are required to fully characterize the physical properties such as melting point, boiling point, and solubility coefficients.
YD277 has significant potential applications in scientific research, particularly in oncology:
Triple-negative breast cancer (TNBC), defined by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, represents 10–24% of invasive breast cancers [2] [4]. It exhibits distinct epidemiological features, including a higher incidence in younger women (<50 years), BRCA1/2 mutation carriers (~35% prevalence), and greater metastatic potential to visceral organs (lungs, liver, brain) compared to hormone receptor-positive subtypes [2] [9]. Clinically, TNBC is characterized by early recurrence (peaking at ∼3 years post-diagnosis), chemotherapy resistance, and a dismal 5-year survival rate of <20% for metastatic cases [2] [4] [9].
Therapeutic gaps stem from TNBC’s molecular heterogeneity and lack of druggable targets. Standard-of-care relies on cytotoxic chemotherapy (e.g., anthracyclines, taxanes), but suboptimal efficacy is common: Only 30–40% of patients achieve a pathological complete response with neoadjuvant chemotherapy, and acquired resistance frequently develops [2] [7]. Targeted therapies (e.g., PARP inhibitors, immune checkpoint inhibitors) benefit only subsets (e.g., PD-L1+ or BRCA-mutated cases), leaving most patients without effective options [7] [9]. This underscores the critical need for novel agents targeting fundamental oncogenic pathways in TNBC.
Table 1: Key Clinical and Molecular Features of TNBC vs. Other Breast Cancer Subtypes
Characteristic | TNBC | Luminal A | HER2+ |
---|---|---|---|
Receptor Status | ER⁻/PR⁻/HER2⁻ | ER⁺/PR⁺/HER2⁻ | HER2⁺ (ER±/PR±) |
Prevalence (%) | 10–24 | 50–60 | 15–20 |
Peak Recurrence | <3 years | >5 years | 2–3 years |
Common Metastatic Sites | Lungs, brain, liver | Bone | Liver, brain |
5-yr Survival (Stage IV) | <20% | ~35% | ~30% |
BRCA Association | Strong (35–40%) | Weak | Moderate |
Standard Systemic Therapy | Cytotoxic chemotherapy | Endocrine + CDK4/6 inhibitors | Anti-HER2 + chemotherapy |
Krüppel-like factor 5 (KLF5), a zinc-finger transcription factor, regulates cellular proliferation, apoptosis, stemness, and metabolism. Its role in cancer is context-dependent: It acts as an oncogene in colorectal, bladder, and pancreatic cancers by activating Cyclin D1, MYC, and FGF-BP1 [3] [5] [10]. Conversely, KLF5 suppresses tumorigenesis in myeloid leukemia and esophageal squamous cell carcinoma via p21 induction and glutathione metabolism modulation [5] [8]. In TNBC, KLF5 is consistently pro-tumorigenic—driving proliferation, invasion, and chemoresistance by:
KLF5’s oncogenic functions in TNBC are amplified by frequent genomic gains at 13q22.1 (its locus) and signaling inputs from Ras, Wnt, and TGF-β pathways [3] [5]. Preclinical studies validate KLF5 inhibition as a therapeutic strategy: KLF5 knockdown reduces TNBC xenograft growth and sensitizes cells to chemotherapy [4] [10]. However, first-generation KLF5 inhibitors like ML264 face limitations:
Table 2: Context-Dependent Roles of KLF5 in Human Cancers
Cancer Type | KLF5 Function | Key Target Genes | Therapeutic Implication |
---|---|---|---|
TNBC | Oncogene | Cyclin D1, STAT3, NANOG | Inhibition suppresses growth & stemness |
Colorectal Cancer | Oncogene | MYC, FGF-BP1 | ML264 shows activity in vitro |
Acute Myeloid Leukemia | Tumor suppressor | p21, GSTM1 | Overexpression reduces proliferation |
Esophageal SCC | Tumor suppressor | p15, TGF-βRII | Loss accelerates tumorigenesis |
Ovarian Cancer | Oncogene | STAT3, BCL2 | High expression correlates with poor prognosis [10] |
YD277 is a second-generation KLF5-targeted compound synthesized through systematic optimization of ML264, a benzimidazole-based KLF5 inhibitor identified via high-throughput screening in colon cancer [4] [6]. Key structural modifications include:
These changes yielded a molecule (C₂₂H₃₀ClN₃O₄, MW 435.95) with >10-fold enhanced potency over ML264, demonstrating IC₅₀ values of 1.5–10 μM in TNBC cell lines (MDA-MB-231, MDA-MB-468) versus ML264’s IC₅₀ >30 μM [4] [6]. Unexpectedly, YD277’s anti-TNBC activity extends beyond KLF5 inhibition:
Table 3: Structural and Functional Comparison of ML264 vs. YD277
Property | ML264 | YD277 | Biological Consequence |
---|---|---|---|
Core Structure | Benzimidazole-thiazole | Benzimidazole-pyrazine | Enhanced DNA binding interference |
Key Modifications | None (prototype) | C3: Chloro-phenyl; N1: Methyl-piperazine; Methoxy-benzene | Improved solubility & potency |
Anti-TNBC IC₅₀ (μM) | >30 | 1.5–10 | >10-fold efficacy gain |
KLF5 Dependence | High (loss of activity in KLF5⁻/⁻ cells) | Low (retains activity in KLF5⁻/⁻ cells) | Broader applicability across TNBC subtypes |
Dominant Mechanism | KLF5 degradation | KLF5 inhibition + IRE1α-mediated ER stress | Synergistic apoptosis induction |
In Vivo Efficacy | Moderate colon cancer suppression | >60% TNBC xenograft growth inhibition | Validated TNBC activity [4] [6] |
YD277 thus represents a multi-mechanistic agent with dual KLF5-inhibitory and ER stress-inducing activities, addressing the heterogeneity-driven resistance plaguing conventional TNBC therapies. Its progression into advanced preclinical development is warranted.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0